2-(3-Azidopropyl)isoindole-1,3-dione
Overview
Description
2-(3-Azidopropyl)isoindole-1,3-dione is a phthalimide derivative characterized by a terminal azide group connected via a three-carbon linker. This compound is notable for its application in Click Chemistry due to the presence of the azide group, which facilitates efficient and selective reactions .
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, such as 2-(3-Azidopropyl)isoindole-1,3-dione, have been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the activity of the receptor, potentially influencing the signaling pathways it is involved in.
Pharmacokinetics
The compound’s molecular weight of 2302 suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Biochemical Analysis
Biochemical Properties
2-(3-Azidopropyl)isoindole-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azide group allows it to undergo click chemistry reactions, which are highly specific and efficient. This compound can interact with alkyne-functionalized biomolecules, forming stable triazole linkages . These interactions are crucial for labeling and tracking biomolecules in complex biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to participate in click chemistry reactions allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. By labeling specific biomolecules, scientists can track their localization and interactions within cells . This compound has been used to study the dynamics of protein-protein interactions, post-translational modifications, and other cellular events.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in click chemistry reactions. The azide group reacts with alkyne-functionalized biomolecules, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for studying biological systems . The formation of triazole linkages allows researchers to label and track biomolecules, providing insights into their functions and interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to be non-toxic and effective for labeling and tracking biomolecules . At higher doses, there may be potential toxic or adverse effects. It is essential to determine the optimal dosage for specific applications to avoid any negative impact on the health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its ability to participate in click chemistry reactions allows researchers to study metabolic pathways in detail, providing insights into the regulation and dynamics of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its effectiveness. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding the transport mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . By studying its localization, researchers can gain insights into its activity and function in different cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azidopropyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-azidopropylamine. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as toluene or ethanol. The product is then purified using techniques like preparative thin-layer chromatography (TLC) on silica gel .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Azidopropyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Click Reactions: The azide group readily participates in Click Chemistry, particularly in azide-alkyne cycloaddition reactions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Click Reactions: Typically involve copper(I) catalysts and alkyne substrates under mild conditions.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products:
Click Reactions: Yield triazole derivatives.
Substitution Reactions: Produce substituted phthalimides with various functional groups
Scientific Research Applications
2-(3-Azidopropyl)isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through Click Chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactive azide group
Comparison with Similar Compounds
Phthalimide: The parent compound, lacking the azide group.
N-isoindoline-1,3-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness: 2-(3-Azidopropyl)isoindole-1,3-dione is unique due to its terminal azide group, which enables Click Chemistry applications. This feature distinguishes it from other phthalimide derivatives and enhances its utility in various scientific and industrial fields .
Properties
IUPAC Name |
2-(3-azidopropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSQWAQECRXRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236882 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88192-21-6 | |
Record name | 2-(3-Azidopropyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88192-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-azidopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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